BL-1249

Overview

Description

BL-1249 is a compound from the fenamate class of nonsteroidal anti-inflammatory drugs. It is known to activate K2P 2.1 (TREK-1), the founding member of the thermo- and mechanosensitive TREK subfamily . This compound has garnered significant interest due to its ability to modulate potassium channels, which play a crucial role in stabilizing the resting membrane potential of excitable cells .

Mechanism of Action

Target of Action

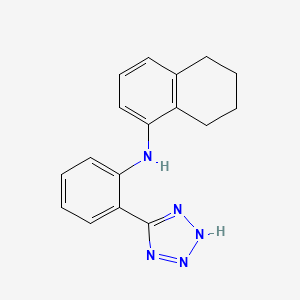

BL-1249, also known as “5E7RR1J6TR” or “1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-”, is a nonsteroidal anti-inflammatory agent (NSAID) and a potassium channel activator . The primary targets of this compound are the K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels are responsible for generating leak currents that stabilize the resting membrane potential of excitable cells .

Mode of Action

This compound potently activates the TREK-1 and TREK-2 channels with EC50 values of 5.5 μM and 8.0 μM, respectively . It interacts with the K2P channel at the negatively charged activator site and modulates channel opening . Patch clamp experiments demonstrate that, similar to the diverse range of other chemical and physical TREK subfamily gating cues, this compound stimulates the selectivity filter “C-type” gate that controls K2P function .

Biochemical Pathways

The activation of the TREK-1 and TREK-2 channels by this compound leads to an increase in potassium ion permeability, resulting in the hyperpolarization of the cell membrane . This hyperpolarization reduces the cell’s excitability, thereby influencing various physiological processes such as pain perception, response to ischemia, mood regulation, and sensitivity to anesthetics .

Result of Action

The activation of the TREK-1 and TREK-2 channels by this compound can lead to various cellular effects. For instance, it can cause a decrease in the excitability of neurons, potentially influencing pain perception and mood . In addition, it has been reported that this compound can decrease the number of isovolumic contractions in an anesthetized rat model, without significantly affecting blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the TREK-1 and TREK-2 channels and, therefore, the efficacy of this compound . Furthermore, the presence of other ions in the environment can also influence the activity of these channels.

Biochemical Analysis

Biochemical Properties

BL-1249 is known to activate K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels . It interacts with these channels at the negatively charged activator site and modulates channel opening . The compound’s tetrazole and opposing tetralin moieties are critical for its function .

Cellular Effects

This compound selectively induces currents in Xenopus oocytes expressing K2P2.1 (TREK-1) or K2P10.1 (TREK-2) over Xenopus oocytes expressing other K2P subfamilies . This suggests that this compound can influence cell function by modulating the activity of specific potassium channels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the K2P channels. It stimulates the selectivity filter “C-type” gate that controls K2P function . The compound’s selectivity among the TREK subfamily is influenced by the M2/M3 transmembrane helix interface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BL-1249 involves the formation of a tetrazole ring and the coupling of this ring with a tetralin moiety. The synthetic route typically starts with the preparation of the tetrazole ring, which is then coupled with a tetralin derivative under specific reaction conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

BL-1249 undergoes various chemical reactions, including:

Oxidation: The tetralin moiety can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine group.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized tetralin derivatives, reduced amine derivatives, and substituted tetrazole compounds .

Scientific Research Applications

Key Findings:

- Selective Activation : BL-1249 preferentially activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) over other K2P channels like K2P4.1 (TRAAK), with EC50 values of approximately 5.5 μM and 8.0 μM respectively .

- Role of Structural Components : The tetrazole and tetralin moieties in this compound are critical for its function, influencing both its activity and selectivity among different K2P channels .

Physiological Effects

This compound has been shown to elicit various physiological responses through its action on K2P channels. Notably, it contributes to the modulation of ion currents in human bladder cells and has implications for conditions such as cardiac arrhythmias.

Case Studies:

- Cardiac Arrhythmias : Research indicates that this compound can reverse functional deficits caused by genetic mutations in K2P2.1 (TREK-1) associated with right ventricular outflow tract tachycardia, suggesting its potential as a therapeutic agent in cardiac dysrhythmias .

- Pain and Ischemia : Given that K2P channels play a role in pain signaling pathways, this compound's ability to activate these channels may provide insights into novel analgesic therapies .

Comparative Data

The following table summarizes the activation parameters for various K2P channels by this compound:

| K2P Channel | EC50 (μM) | Activation Type |

|---|---|---|

| K2P2.1 (TREK-1) | 5.5 | Selective Agonist |

| K2P10.1 (TREK-2) | 8.0 | Selective Agonist |

| K2P4.1 (TRAAK) | 48 | Weak Activation |

Comparison with Similar Compounds

BL-1249 is unique in its selective activation of the TREK subfamily of potassium channels. Similar compounds include:

BRL 50481: Another potassium channel activator but with different selectivity and potency.

TL8-506: A compound with similar activation properties but different chemical structure.

TL02-59: Another activator of potassium channels with distinct selectivity and molecular targets.

This compound stands out due to its specific activation of TREK-1 and TREK-2 channels and its unique chemical structure involving a tetrazole ring and a tetralin moiety .

Biological Activity

BL-1249, chemically known as (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a compound that has garnered attention for its selective activity on two-pore potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various ion channels, and relevant research findings.

This compound acts as a selective agonist for the TREK subfamily of potassium channels. It primarily stimulates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels while showing minimal activity on other K2P channels such as K2P4.1 (TRAAK). The activation mechanism is believed to involve gating at the selectivity filter C-type gate of these channels, which is crucial for their physiological functions.

Key Findings:

- EC50 Values: The effective concentration for half-maximal activation (EC50) is approximately 5.5 μM for K2P2.1 (TREK-1) and 8 μM for K2P10.1 (TREK-2) .

- Selectivity: this compound demonstrates a significant preference for activating TREK channels over others, with weak stimulation observed in TRAAK at higher concentrations .

Effects on Ion Channels

This compound has been shown to enhance the activity of various ion channels beyond TREK channels. Notably, it has been reported to influence Kv10.1 channels, leading to hyperpolarization of the resting membrane potential in cells expressing these channels.

Study Results:

- In a study involving HEK-WT and HEK-Kv10.1 cells, this compound increased Kv10.1-mediated responses by approximately 30%, although this increase was not statistically significant .

Comparative Analysis of Channel Activation

The following table summarizes the biological activity of this compound across different potassium channels:

| Channel Type | Channel Name | EC50 (μM) | Activity Level |

|---|---|---|---|

| K2P Channels | TREK-1 | 5.5 | High |

| K2P Channels | TREK-2 | 8 | High |

| K2P Channels | TRAAK | 48 | Weak |

| Voltage-Gated | Kv10.1 | N/A | Moderate |

Case Studies and Research Findings

Several studies have elucidated the biological activity and potential therapeutic applications of this compound:

- Activation Mechanism Study: Research demonstrated that mutations stabilizing the C-type gate occlude the action of this compound, confirming its role in channel activation through this mechanism .

- Potentiation of Kv10.1 Activity: A recent study highlighted that this compound enhances Kv10.1 channel activity, indicating its potential role in modulating neuronal excitability .

- In Vivo Implications: Investigations into the physiological relevance of this compound have suggested its potential use in treating conditions associated with dysregulated potassium channel activity, such as cardiac arrhythmias and pain management related to bladder dysfunction .

Properties

IUPAC Name |

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNRZIFBTOUICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171231 | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-13-0 | |

| Record name | BL-1249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BL-1249 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-1249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BL-1249 and what is its mechanism of action?

A1: this compound, chemically known as (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that activates potassium channels belonging to the K2P family, specifically those in the TREK subfamily [, ]. These channels play a crucial role in regulating the resting membrane potential of excitable cells []. This compound acts by stimulating the selectivity filter "C-type" gate, which controls K2P channel function []. This activation leads to membrane hyperpolarization, effectively decreasing cellular excitability [, ].

Q2: Which specific K2P channels does this compound target, and does it exhibit selectivity?

A2: Research indicates that this compound preferentially activates channels within the TREK subfamily of K2P channels, showing little to no effect on other K2P subfamilies []. While it activates all TREK subfamily members, it demonstrates higher potency for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK) []. This selectivity is attributed to specific structural features in the M2/M3 transmembrane helix interface of TREK-1 and TREK-2 channels [].

Q3: What are the structural features of this compound crucial for its activity and selectivity?

A3: this compound consists of a tetrazole ring and a tetralin moiety connected by a phenyl amino linker. Studies utilizing this compound analogs reveal that both the tetrazole and tetralin moieties are essential for its activity []. The conformational flexibility between these two rings influences its selectivity towards different TREK channels []. The C-terminal tail of TREK channels also plays a vital role in this compound's action [].

Q4: What are the potential therapeutic applications of this compound based on its interaction with TREK channels?

A5: Given TREK-1's implication in pain pathways, this compound's ability to activate these channels presents potential therapeutic applications for pain management [, , ]. Research demonstrates that this compound effectively reduces pain behavior in rodent models, showcasing its potential as an analgesic agent []. Additionally, its bladder relaxant properties [] suggest potential therapeutic use in managing overactive bladder [].

Q5: How does this compound compare to other TREK channel activators in terms of potency?

A6: this compound exhibits greater potency in activating TREK-1 channels compared to other known activators like flufenamic acid (FFA), mefenamic acid (MFA), and niflumic acid (NFA) []. Additionally, this compound demonstrates higher potency compared to another known activator, with an EC50 of 9.1 μM compared to 1.2 μM for NCC-0768, a novel TREK-1 activator [].

Q6: Are there any known intracellular signaling pathways involved in this compound's effects on TREK channels?

A7: Research shows that protein kinase C (PKC) and protein kinase A (PKA) can modulate TREK-1 channel function []. Inhibiting PKC and PKA enhances the antiallodynic effects of this compound, while activating these kinases diminishes its effects []. This suggests that this compound's therapeutic efficacy could be influenced by modulating these intracellular signaling pathways [].

Q7: What are the limitations of current research on this compound and future directions?

A8: While promising, research on this compound is still in its early stages. Further investigation is needed to fully understand its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties []. Further exploration is also necessary to evaluate its efficacy and safety in humans and determine its potential for long-term use []. Developing more potent and selective analogs of this compound could further enhance its therapeutic potential [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.